molecular formula C13H15NO2 B15296676 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B15296676
M. Wt: 217.26 g/mol
InChI Key: GTSZKGWZYADHHF-UHFFFAOYSA-N
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Description

5-Phenyl-3-azabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process includes the use of specific reagents and conditions to achieve the desired transformation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: A related compound with a similar bicyclic structure.

    Bicyclo[3.1.1]heptane: Another bicyclic compound with structural similarities.

Uniqueness

5-Phenyl-3-azabicyclo[311]heptane-1-carboxylic acid is unique due to its phenyl group and carboxylic acid functionality

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,16)

InChI Key

GTSZKGWZYADHHF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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